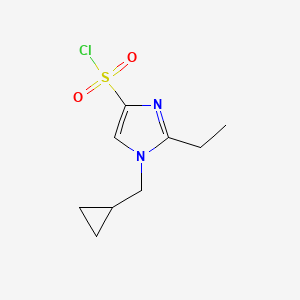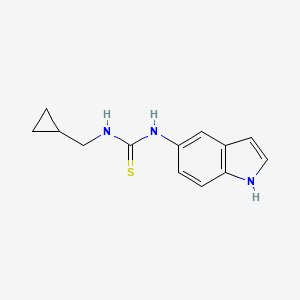methanone CAS No. 1114886-12-2](/img/structure/B2768423.png)
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone, also known as BBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBM is a member of the benzothiazinone family of compounds and has been shown to possess potent antimicrobial properties against a variety of bacterial species, including Mycobacterium tuberculosis.
科学的研究の応用
Synthesis and Chemical Properties
This compound's research primarily focuses on its synthesis and potential applications derived from its chemical properties. The synthesis involves novel methodologies and explores the compound's functionalities and derivatives.
Electrochemical Synthesis and Anti-stress Oxidative Properties : A study demonstrated the electrochemical synthesis of novel derivatives possessing anti-stress oxidative properties, highlighting the compound's potential in creating antioxidants (Largeron & Fleury, 1998).
Antioxidant Properties of Derivatives : Another research synthesized derivatives and evaluated their in vitro antioxidant activities, indicating the compound's role in developing potent antioxidants (Çetinkaya et al., 2012).
Neuroprotective Activity : The neuroprotective activity of derivatives was studied, showing effectiveness in preventing ATP level fall in astrocytes under hypoxia and protecting against brain damage, suggesting potential applications in treating cerebral palsy (Largeron et al., 2001).
Structural and Molecular Studies : Investigations into the crystal structure and molecular properties of related compounds have been conducted, providing insights into their chemical behavior and potential for further functionalization (Okabe & Kyoyama, 2002; Eckhardt et al., 2020).
Novel Synthesis Approaches : Research has developed efficient routes for synthesizing related compounds, facilitating the generation of biologically active compounds (Suhana & Rajeswari, 2017).
特性
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-2-3-9-19-14-16-21(17-15-19)26-18-24(25(27)20-10-5-4-6-11-20)30(28,29)23-13-8-7-12-22(23)26/h4-8,10-18H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPZLLNEKPIPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)


![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)

![4-[(4-methylphenyl)methyl]-1-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2768352.png)


![4-[methyl(phenyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2768357.png)



![N-tert-butyl-4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidine-1-carboxamide](/img/structure/B2768363.png)